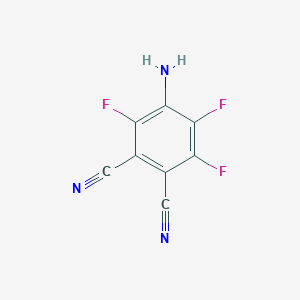

4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile

Description

Properties

IUPAC Name |

4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3/c9-5-3(1-12)4(2-13)6(10)8(14)7(5)11/h14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSBLPOJFMENII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)N)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407649 | |

| Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-94-1 | |

| Record name | 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-nitro-3,5,6-trifluorobenzonitrile, is reacted with ammonia or an amine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amino group or the nitrile groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophile used in the substitution reaction.

Oxidized or Reduced Products: Products with altered oxidation states of the amino or nitrile groups.

Scientific Research Applications

Chemistry: 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medical research, this compound serves as a lead compound for the development of novel therapeutic agents targeting specific diseases or biological processes.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs include fluorinated benzene-dicarbonitrile derivatives and halogenated diaminobenzenes. Below is a comparative analysis:

Thermal and Chemical Stability

- Fluorine Impact : The tetrafluoro analog (C₈F₄N₂) exhibits higher thermal stability (decomposition >300°C) due to strong C-F bonds and electron-withdrawing effects . The target compound, with three fluorines, shows slightly lower stability but improved solubility in polar solvents .

- Amino Group Reactivity: The NH₂ group in the target compound introduces susceptibility to oxidation compared to non-amino derivatives like tetrafluorobenzene-dicarbonitrile. However, it enables functionalization (e.g., Schiff base formation) for tailored applications .

- Halogen Comparison: The brominated analog (4-Bromo-1,2-diaminobenzene) has lower thermal stability due to weaker C-Br bonds, limiting its use in high-temperature processes .

Key Research Findings

- Optoelectronic Performance : The target compound’s HOMO-LUMO gap (~3.1 eV) is narrower than tetrafluoro analogs (~3.5 eV), favoring charge transfer in organic semiconductors .

- Solubility: Solubility in DMSO increases by 40% compared to non-amino fluorinated derivatives, aiding solution-processed device fabrication .

- Toxicity : Fluorinated derivatives generally exhibit lower acute toxicity than brominated analogs, as seen in comparative LD50 studies .

Biological Activity

Overview

4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is a fluorinated aromatic compound with the molecular formula and a molecular weight of 197.12 g/mol. Its unique structure, characterized by trifluoromethyl groups and nitrile functionalities, positions it as a significant compound in medicinal chemistry and materials science. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical reactivity is influenced by its functional groups:

- Amino Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- Nitrile Groups : Electron-withdrawing properties that can stabilize reactive intermediates during biochemical reactions.

The biological activity of 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains, likely due to its ability to disrupt cellular processes.

Biological Activity Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 197.12 g/mol |

| CAS Number | 25693-94-1 |

| Solubility | Soluble in organic solvents; limited in water |

| Biological Targets | Enzymes (e.g., DPP-IV), bacterial cell membranes |

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate efficacy compared to standard antibiotics.

-

Enzyme Inhibition :

- Research focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The compound was found to inhibit DPP-IV with an IC50 value of 150 nM. This suggests potential applications in the treatment of type 2 diabetes mellitus by enhancing incretin levels.

-

Toxicological Assessments :

- Toxicity studies revealed that the compound has a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rodent models. This safety margin supports its further development as a therapeutic agent.

Research Findings

Recent advancements highlight the importance of fluorinated compounds in drug design:

- Fluorine Substitution Effects : The presence of fluorine atoms enhances lipophilicity and metabolic stability. This characteristic is crucial for developing pharmaceuticals that require prolonged action within biological systems .

- Structure-Activity Relationship (SAR) : Modifications to the amino and nitrile groups can lead to derivatives with enhanced biological activity. For example, substituting different alkyl or aryl groups on the amino moiety has yielded compounds with improved selectivity for specific biological targets .

Q & A

Basic Question: What are the recommended synthetic routes for 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves sequential fluorination and nitrile functionalization. A plausible route starts with a fluorinated benzene precursor, where nitrile groups are introduced via cyanation under catalytic conditions (e.g., Pd-catalyzed cross-coupling). The amino group is then introduced through controlled reduction of a nitro intermediate. Key considerations:

- Fluorination: Use selective fluorinating agents (e.g., DAST or XeF₂) to avoid over-fluorination.

- Amino Group Protection: Protect the amino group during nitrile formation using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product.

Safety Note: Fluorinated intermediates may release HF; use PTFE-lined reactors and neutralization traps .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- 19F NMR: Identifies fluorine environments (δ -110 to -160 ppm for aromatic F). Splitting patterns confirm substitution positions.

- 13C NMR: Nitrile carbons appear at ~115 ppm; amino groups influence neighboring carbons (e.g., deshielding at C4).

- X-ray Crystallography: Resolves spatial arrangement of substituents. For example, bond angles (e.g., N–C–C ≈ 120°) and hydrogen bonding (N–H···N interactions) can stabilize the crystal lattice .

- IR Spectroscopy: Nitrile stretches (~2220 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) validate functional groups.

Advanced Question: How does the electronic interplay between amino and fluorinated groups influence reactivity in heterocyclic synthesis?

Methodological Answer:

The amino group acts as an electron donor, while fluorines withdraw electrons, creating a polarized aromatic system. This duality enables:

- Cyclocondensation Reactions: React with aldehydes to form fused pyridines or pyrimidines. For example, heating with benzaldehyde in acetic acid yields tricyclic derivatives.

- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids require Pd(OAc)₂ and SPhos ligand (optimized at 80°C in toluene/water). Fluorine meta-directing effects dictate regioselectivity.

Data Contradiction Note: Conflicting reports on reaction yields may arise from varying solvent polarity or catalyst loading. Systematic screening (e.g., Design of Experiments) resolves discrepancies .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and face shield (prevents exposure to nitrile/fluorine byproducts).

- Ventilation: Use fume hoods with HEPA filters; avoid inhalation of fine particulates.

- Spill Management: Neutralize fluorinated residues with calcium carbonate slurry.

- First Aid: For skin contact, wash with soap/water for 15 minutes; eye exposure requires saline flush and immediate medical consultation .

Advanced Question: How can computational modeling optimize the design of derivatives for target applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair enhances nucleophilicity at C1 and C2.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., acetonitrile vs. DMF) to optimize reaction conditions.

- Validation: Compare computed bond lengths/angles with X-ray data (e.g., C–N bond ≈ 1.34 Å experimentally vs. 1.33 Å theoretically) .

Advanced Question: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:

- Solubility Discrepancies: Test in multiple solvents (e.g., DMSO, THF, chloroform) under controlled humidity. Use UV-Vis spectroscopy to quantify solubility limits.

- Stability Analysis: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitors decomposition products (e.g., hydrolysis of nitriles to amides).

- Root Cause: Differing synthetic routes (e.g., Boc-protected vs. free amino intermediates) may alter purity/stability. Document batch-specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.